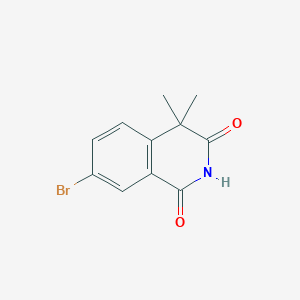

7-溴-4,4-二甲基异喹啉-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromo-4,4-dimethylisoquinoline-1,3-dione is a chemical compound with the CAS Number: 1417641-65-6 . It has a molecular weight of 268.11 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC Name for this compound is 7-bromo-4,4-dimethylisoquinoline-1,3(2H,4H)-dione . The InChI Code is 1S/C11H10BrNO2/c1-11(2)8-4-3-6(12)5-7(8)9(14)13-10(11)15/h3-5H,1-2H3,(H,13,14,15) .Physical And Chemical Properties Analysis

As mentioned earlier, 7-Bromo-4,4-dimethylisoquinoline-1,3-dione is a powder that is stored at room temperature . It has a molecular weight of 268.11 .科学研究应用

生物活性化合物的合成

7-溴-4,4-二甲基异喹啉-1,3-二酮在各种生物活性化合物的合成中起着重要的中间体作用。该化合物已被用于开发具有潜在治疗应用的分子,突显了它在药物化学中的多功能性和重要性。例如,相关化合物溴-4-碘喹啉是从2,2-二甲基-1,3-二氧杂环己烷-4,6-二酮合成的,并用于制备GSK2126458,一种有前途的药物制剂 (Wang et al., 2015)。

有机合成中的催化应用

7-溴-4,4-二甲基异喹啉-1,3-二酮的结构基元使其在复杂有机分子的合成中作为催化剂或催化前体的应用成为可能。这种应用在六氢喹啉的制备中得到体现,相关化合物合成的新型布朗斯特酸性离子液体作为高效、均相和可重复使用的催化剂,用于一锅多组分缩合反应 (Zare et al., 2013)。

抗微生物药剂的开发

从7-溴-4,4-二甲基异喹啉-1,3-二酮前体合成的化合物已被评估其抗微生物特性。例如,通过涉及N-取代的同苯二酰亚胺的二溴衍生物的反应合成的新型螺环异喹啉和螺环吡啶并[4,3-d]-嘧啶-5,7-二酮衍生物,显示出不同水平的抗微生物活性,展示了该化合物对新型抗微生物药剂的发现的贡献 (Faty et al., 2015)。

化学生物学中的光敏保护基

7-溴-4,4-二甲基异喹啉-1,3-二酮及其衍生物已被探索作为化学生物学研究中羧酸的光敏保护基。这些化合物,如溴化羟基喹啉衍生物,提供了增强的溶解性、减少的荧光和对多光子诱导光解的高敏感性,使它们成为体内生物信使的受控释放的有价值工具 (Fedoryak & Dore, 2002)。

安全和危害

作用机制

Target of Action

The primary target of 7-Bromo-4,4-dimethylisoquinoline-1,3-dione is the alpha 2B-adrenergic receptor (alpha 2B-ARs) . Alpha 2B-ARs are a class of G protein-coupled receptors that play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

7-Bromo-4,4-dimethylisoquinoline-1,3-dione acts as an antagonist of the alpha 2B-ARs . By binding to these receptors, it inhibits their function, which can lead to a decrease in platelet aggregation .

Biochemical Pathways

Given its role as an alpha 2b-ar antagonist, it likely impacts pathways related toplatelet aggregation . This could have downstream effects on blood clotting and cardiovascular health.

Result of Action

The molecular and cellular effects of 7-Bromo-4,4-dimethylisoquinoline-1,3-dione’s action are likely related to its role as an alpha 2B-AR antagonist. By inhibiting these receptors, it could potentially reduce platelet aggregation , which may have implications for conditions like thrombosis .

属性

IUPAC Name |

7-bromo-4,4-dimethylisoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-11(2)8-4-3-6(12)5-7(8)9(14)13-10(11)15/h3-5H,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMBJLWPROYPFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)C(=O)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4,4-dimethylisoquinoline-1,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide](/img/structure/B2440218.png)

![2-(2-chlorophenyl)-N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2440222.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2440227.png)

![4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2440235.png)

![2,6-dichloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]pyridine-3-sulfonamide](/img/structure/B2440238.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbenzamide](/img/structure/B2440241.png)